4-((1H-imidazol-1-yl)methyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a complex organic compound characterized by its imidazole and oxadiazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the introduction of the phenyl group and the oxadiazole moiety. Common synthetic routes include:
Imidazole Formation: The imidazole ring can be synthesized through the reaction of 1,2-diamines with α-haloketones or α-haloaldehydes under acidic conditions.
Phenyl Group Introduction: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Oxadiazole Formation: The oxadiazole ring is often formed through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, or alcohols.
Reduction: Alcohols, amines, or aldehydes.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It can be utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include:
Imidazole derivatives: These compounds share the imidazole ring but may differ in their substituents and overall structure.
Oxadiazole derivatives: These compounds contain the oxadiazole ring and can vary in their phenyl group and other substituents.
In comparison, 4-((1H-imidazol-1-yl)methyl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)benzamide stands out due to its unique combination of imidazole and oxadiazole rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2/c26-20(17-8-6-15(7-9-17)13-25-11-10-21-14-25)22-12-18-23-19(24-27-18)16-4-2-1-3-5-16/h1-11,14H,12-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFNQSUJOVNURS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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